![molecular formula C17H20F3N5S2 B609020 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Descripción general
Descripción
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold renowned for its versatility in medicinal chemistry due to its planar aromatic structure and ability to interact with biological targets such as kinases and enzymes. The molecule features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine ring linked to a 5,5-dimethyl-4,5-dihydrothiazole moiety and at the 6-position with a 2,2,2-trifluoroethyl group. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the dihydrothiazole-piperazine moiety may contribute to target binding and selectivity .
Métodos De Preparación
Retrosynthetic Analysis of the Target Compound
The retrosynthetic pathway for this molecule can be divided into three key fragments:
-
Thieno[2,3-d]pyrimidine core : Serves as the central bicyclic scaffold.
-
6-(2,2,2-Trifluoroethyl) substituent : Introduced via alkylation or cross-coupling.
-
4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine : Synthesized separately and attached via nucleophilic substitution.
The convergent synthesis strategy typically involves constructing the thienopyrimidine core first, followed by sequential functionalization at the 4- and 6-positions .
Synthesis of the Thieno[2,3-d]pyrimidine Core
Cyclization via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical method for synthesizing pyrimidine derivatives. For thieno[2,3-d]pyrimidine, the protocol involves:
-
Condensation of 2-aminothiophene-3-carbonitrile with ethyl trifluoroacetoacetate under acidic conditions.
-
Thermal cyclization in diphenyl ether at 250°C to form the bicyclic system.
Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | HCl (cat.), EtOH, reflux, 6 h | 78% |
2 | Diphenyl ether, 250°C, 30 min | 65% |
This route provides the unsubstituted thieno[2,3-d]pyrimidine, which is subsequently functionalized .
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
AlCl₃ | DCM | 0 → 25 | 62 |
FeCl₃ | DCE | 25 | 48 |
Side products from over-alkylation are minimized by controlling stoichiometry (1.1 eq CF₃CH₂Br) .
Functionalization at the 4-Position with Piperazine-Thiazole
Synthesis of 4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazine
-
Thiazole Formation :
-
Hantzsch thiazole synthesis between thiourea and 3-chloro-2,2-dimethylpropan-1-one.
-
Cyclization in ethanol under reflux yields 5,5-dimethyl-4,5-dihydrothiazol-2-amine.
-
-
Piperazine Coupling :
-
Buchwald-Hartwig amination with piperazine using Pd(OAc)₂/Xantphos catalyst.
-
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.85 (s, 4H, piperazine), 1.35 (s, 6H, CH₃) .
Attachment to Thienopyrimidine
-
Chlorination : Treatment of 4-hydroxythieno[2,3-d]pyrimidine with POCl₃/PCl₅ to form 4-chloro intermediate.
-
Nucleophilic Aromatic Substitution :
-
Reaction with 4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazine in DMF at 80°C.
-
Reaction Monitoring
-
HPLC analysis shows complete consumption of chloro intermediate within 3 h (λ = 254 nm).
Final Compound Purification and Characterization
Chromatographic Purification
-
Column : Silica gel (230–400 mesh)
-
Eluent : Gradient from hexane/ethyl acetate (4:1) to pure ethyl acetate.
Spectroscopic Data
-
HRMS (ESI+) : m/z calc. for C₁₇H₂₀F₃N₅S₂ [M+H]⁺: 416.1182, found: 416.1185 .
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C=S), 158.2 (pyrimidine C4), 121.4 (q, J = 277 Hz, CF₃) .
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method involves:
-
Simultaneous alkylation and piperazine coupling using microwave irradiation.
-
Conditions : 150°C, 20 min, DMF, K₂CO₃ base.
-
Yield : 58% (lower than stepwise method but faster).
Solid-Phase Synthesis
-
Resin : Wang resin functionalized with hydroxythienopyrimidine.
-
Advantage : Facilitates high-throughput screening of analogs.
Challenges and Optimization Strategies
Challenge | Solution |
---|---|
Low solubility of intermediates | Use of DMF/DMSO mixtures |
Epimerization at thiazoline ring | Low-temperature reactions (<0°C) |
Trifluoroethyl group hydrolysis | Anhydrous conditions with molecular sieves |
Scale-Up Considerations
Industrial-scale production employs:
-
Continuous flow reactors for exothermic steps (e.g., Friedel-Crafts alkylation).
-
Crystallization as the final purification step (solvent: ethanol/water).
Análisis De Reacciones Químicas
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole or piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the thiazole ring, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its thieno[2,3-d]pyrimidine core and the functional groups attached to it. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related thieno[2,3-d]pyrimidine derivatives (Table 1).
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Research Findings and Implications
Structural Optimization: The trifluoroethyl group in the target compound and MI-352 significantly improves pharmacokinetic properties compared to non-fluorinated analogs (e.g., 4-fluorophenyl in Compound 21d) .
Role of Heterocycles :
- Dihydrothiazole (target compound) vs. Thiadiazole (MI-352): Dihydrothiazole’s saturated ring reduces conformational flexibility but may enhance metabolic stability. Thiadiazole’s aromaticity improves target affinity but increases polarity .
- Morpholine (Compound 21d) vs. Piperazine (target compound): Morpholine’s oxygen atom facilitates hydrogen bonding, whereas piperazine’s nitrogen enables protonation at physiological pH, affecting solubility .
Biological Trade-offs : The target compound’s dihydrothiazole-piperazine hybrid may balance selectivity and stability, though empirical validation is required.
Actividad Biológica
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of drug development.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core that is substituted with a piperazine moiety and a trifluoroethyl group. The presence of a thiazole ring further enhances its biological activity profile. The molecular formula is and its IUPAC name reflects its intricate structure.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀F₃N₅S |
IUPAC Name | 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine |
CAS Number | 1454920-20-7 |
Anticancer Potential
Research indicates that compounds similar to this one may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit cancer cell lines by interfering with key signaling pathways such as MAPK and PI3K/Akt pathways.
A notable study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may also have similar effects due to its structural analogies .
The proposed mechanism of action for this compound involves the inhibition of specific protein interactions crucial for cancer cell survival. For example:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit kinases that are vital for cancer cell proliferation.
- Disruption of Protein Interactions : By disrupting interactions between oncogenic proteins (such as menin and MLL fusion proteins), it can induce apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds within the same class:
- Anti-Leukemic Activity : A study highlighted that derivatives targeting the menin-MLL interaction led to reduced proliferation of leukemia cells and increased differentiation markers .
- In Vitro Studies : In vitro assays demonstrated that thieno[2,3-d]pyrimidine derivatives showed potent activity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
- Synergistic Effects : Research has suggested that when combined with other therapeutic agents (e.g., DOT1L inhibitors), these compounds may enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires a factorial design of experiments (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, reflux conditions in ethanol or DMF with triethylamine as a base (common in heterocyclic syntheses) can enhance cyclization efficiency . Statistical methods like response surface modeling (RSM) help identify optimal conditions while minimizing trial-and-error approaches . Key parameters to monitor include reaction time (e.g., 8–12 hours for heterocycle formation) and stoichiometric ratios of intermediates .
Q. What spectroscopic methods are recommended for characterizing the compound’s structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the thieno[2,3-d]pyrimidine core and piperazine linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula, especially for distinguishing trifluoroethyl and dihydrothiazol moieties .
- IR Spectroscopy : Identify functional groups like C=N (1600–1680 cm) and C-S (600–700 cm) bonds .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition or GPCR modulation). For example:
- Kinase Inhibition : Use ADP-Glo™ assays to test activity against kinases like PI3K or EGFR, given the compound’s heterocyclic motifs .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density distributions, identifying reactive sites for substitutions (e.g., trifluoroethyl group’s electron-withdrawing effects) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize derivatives with improved binding affinity .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) to filter candidates .
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways (e.g., O or H labeling) to confirm intermediates in heterocycle formation .
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity) to distinguish competing mechanisms .
- In Situ Spectroscopy : Use FTIR or Raman spectroscopy to detect transient intermediates during synthesis .
Q. How to conduct structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer :
- Core Modifications : Systematically alter substituents (e.g., replace trifluoroethyl with methyl or cyclopropyl groups) and assess bioactivity .
- Piperazine Substitutions : Test variants with ethylpiperazine or coumarin-linked piperazine to evaluate steric/electronic effects .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Propiedades
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDROHXKTATJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.